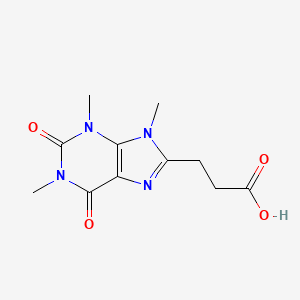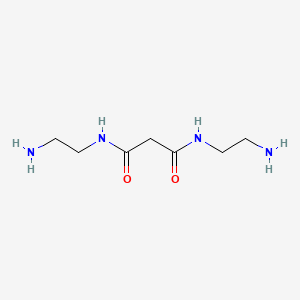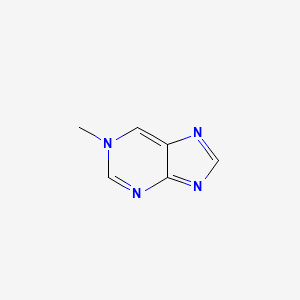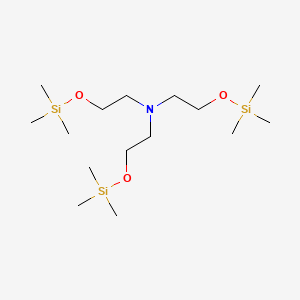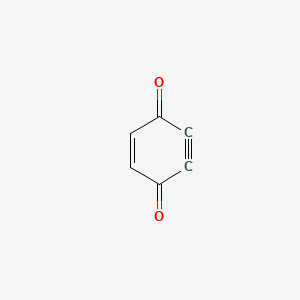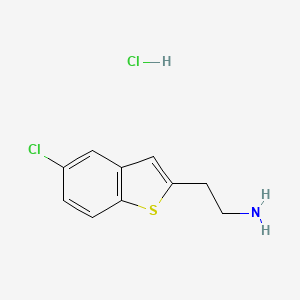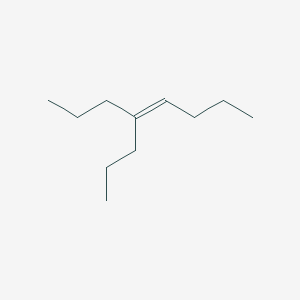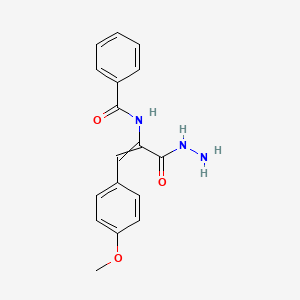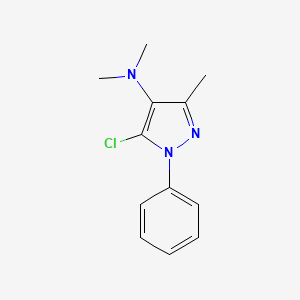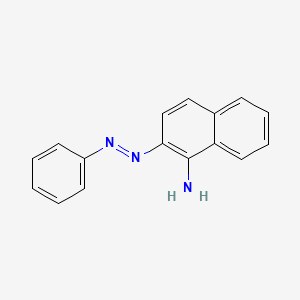![molecular formula C17H22N2O2S B14704437 4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide CAS No. 21195-60-8](/img/structure/B14704437.png)
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide is an organic compound with the molecular formula C17H22N2O2S and a molecular weight of 318.43378 g/mol . This compound is known for its stability under normal conditions and its solubility in various solvents . It is primarily used in the pharmaceutical industry due to its potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide involves complex organic reactions. One common method includes the reaction of 4-methylbenzenesulfonamide with 2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-amine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product . The compound is then purified using techniques like crystallization or chromatography .
化学反応の分析
Types of Reactions
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted at room temperature or slightly elevated temperatures.
Substitution: Sodium hydroxide, potassium cyanide; usually carried out in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and immune responses .
類似化合物との比較
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol
Uniqueness
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide stands out due to its unique structural features, which contribute to its stability and solubility . Its potential therapeutic properties and wide range of applications in various fields make it a compound of significant interest in scientific research .
特性
CAS番号 |
21195-60-8 |
|---|---|
分子式 |
C17H22N2O2S |
分子量 |
318.4 g/mol |
IUPAC名 |
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O2S/c1-12(2)15-8-7-14(4)17(11-15)18-19-22(20,21)16-9-5-13(3)6-10-16/h5-7,9-10,15,19H,1,8,11H2,2-4H3 |
InChIキー |
LQTCWPVRCJSHCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


